
3-Aminopentane
Overview
Description
It is a colorless liquid that is of interest for producing soluble imides and imines without introducing a chiral center . The compound is a primary aliphatic amine, which means it contains an amino group (-NH2) attached to a carbon atom that is part of an aliphatic chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Aminopentane can be synthesized through various methods, including reductive amination and substitution reactions. One common method involves the reductive amination of 3-pentanone using ammonia and a reducing agent such as sodium cyanoborohydride (NaBH3CN) . The reaction typically occurs under mild conditions and yields the desired amine.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of nitriles or imines. This process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature to convert the nitrile or imine to the corresponding amine.
Chemical Reactions Analysis
Types of Reactions
3-Aminopentane undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro compounds or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides, imides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitro compounds, nitriles.
Reduction: Primary amines.
Substitution: Amides, imides, and other derivatives.
Scientific Research Applications
Chemical Applications
1. Synthesis of Complex Molecules
3-Aminopentane serves as a crucial building block in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions allows for the formation of diverse derivatives such as amides and imines.
Reaction Type | Products | Reagents Used |
---|---|---|
Oxidation | Nitro compounds, nitriles | KMnO, HO |
Reduction | Primary amines | LiAlH, NaBH |
Substitution | Amides, imides | Acyl chlorides, anhydrides with pyridine |
2. Role in Metabolic Pathways
Research indicates that this compound is involved in metabolic pathways related to cancer metabolism. It acts as a metabolite, influencing cellular processes and potentially serving as a biomarker for cancer progression .
Biological Applications
1. Cancer Research
The compound has been investigated for its role in cancer biology. Studies have shown that it can affect metabolic pathways associated with tumor growth and development. Its presence in metabolic profiles of cancer cells suggests potential diagnostic or therapeutic implications .
2. Mechanism of Action
As a primary amine, this compound can form hydrogen bonds and participate in various biochemical interactions. These interactions are vital for understanding its physiological effects and therapeutic potential.
Medical Applications
1. Drug Development
this compound is explored as a precursor for synthesizing pharmaceutical compounds. Its structural features allow it to be modified into various drug candidates targeting different diseases.
2. Therapeutic Effects
Preliminary studies suggest that this compound may exhibit neuroprotective properties, making it a candidate for treating neurological disorders .
Industrial Applications
1. Production of Dyes and Emulsifiers
In industrial settings, this compound is utilized in the synthesis of dyes and emulsifiers. Its chemical reactivity makes it suitable for producing compounds that enhance the stability and color properties of various products .
2. Use in Analytical Chemistry
The compound has applications in analytical methods such as gas chromatography-mass spectrometry (GC-MS) for screening pharmaceutical ingredients, demonstrating its versatility in both research and industrial contexts .
Case Study 1: Synthesis of Pharmaceuticals
A study demonstrated the use of this compound in synthesizing a novel class of anti-cancer agents. The compound was modified to enhance its efficacy against specific cancer cell lines, showcasing its potential in drug discovery.
Case Study 2: Metabolic Profiling
Research involving metabolic profiling of cancer cells identified elevated levels of this compound as a significant marker associated with aggressive tumor phenotypes. This finding highlights its potential role in cancer diagnostics.
Mechanism of Action
The mechanism of action of 3-Aminopentane involves its interaction with various molecular targets and pathways. As a primary amine, it can form hydrogen bonds and participate in nucleophilic substitution reactions. These interactions can affect the structure and function of biological molecules, leading to various physiological effects. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Aminopentane (Pentylamine): Another primary aliphatic amine with the amino group attached to the first carbon atom of the pentane chain.
2-Aminopentane: A primary amine with the amino group attached to the second carbon atom of the pentane chain.
3-Aminobutane: A primary amine with a shorter carbon chain.
Uniqueness
3-Aminopentane is unique in its ability to produce soluble imides and imines without introducing a chiral center. This property makes it valuable in the synthesis of various chemical compounds, particularly in the pharmaceutical and agrochemical industries.
Biological Activity
3-Aminopentane, a simple aliphatic amine, has garnered attention in various fields of biological research due to its potential therapeutic applications and its role as a building block in organic synthesis. This compound, with the molecular formula , is primarily studied for its interactions with biological molecules, including enzymes and proteins. Understanding its biological activity is crucial for developing new pharmacological agents and for its application in biochemical research.
This compound features an amino group that can engage in hydrogen bonding and ionic interactions, making it a versatile compound in biochemical systems. Its structure allows it to participate in various chemical reactions, including electrophilic additions and nucleophilic substitutions.
The mechanism of action of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with substrates or enzyme active sites, potentially modulating enzyme activity and influencing metabolic pathways.
Biological Applications
Research has highlighted several areas where this compound exhibits significant biological activity:
- Enzyme Modulation : Studies indicate that this compound can affect enzyme kinetics, particularly in reactions involving amino acids and other amines .
- Protein Interactions : The compound's ability to form stable interactions with proteins suggests potential applications in drug design and development .
- Therapeutic Potential : Investigations into the therapeutic properties of this compound have shown promise in areas such as neuroprotection and anti-inflammatory effects .
Case Study 1: Enzyme Interaction
A study investigated the interaction of this compound with various enzymes involved in metabolic pathways. The results demonstrated that this compound could enhance the activity of certain enzymes while inhibiting others, indicating a dual role as an activator and inhibitor depending on the specific enzyme context .
Case Study 2: Cytotoxicity
In a separate study focusing on marine natural products, this compound was used to evaluate its cytotoxic effects when combined with electrophilic compounds. The results indicated that this compound could form adducts with reactive species, leading to increased cytotoxicity against cancer cell lines .
Comparative Analysis
To better understand the biological activity of this compound, it is essential to compare it with related compounds. Below is a table summarizing key properties and activities of this compound compared to similar amines.
Compound | Molecular Formula | Biological Activity | Notes |
---|---|---|---|
This compound | C5H13N | Enzyme modulation, protein interaction | Active in biochemical pathways |
2-Aminobutane | C4H11N | Moderate enzyme interaction | Less versatile than this compound |
1-Aminobutane | C4H11N | Limited biological activity | Primarily used as a building block |
1-Pentanamine | C5H13N | Antimicrobial properties | Shows potential for pharmaceutical use |
Research Findings
Recent studies have provided insights into the diverse physiological effects of this compound:
- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
- Neuroprotective Effects : Experimental models have indicated that this compound may offer neuroprotective benefits in conditions like stroke or neurodegenerative diseases. Its ability to modulate neurotransmitter systems is under investigation .
Q & A
Basic Research Questions
Q. What are the key physical properties (melting point, boiling point, solubility) of 3-Aminopentane, and how can discrepancies in reported values be resolved?
- Methodological Answer : Physical properties should be determined using standardized techniques such as differential scanning calorimetry (DSC) for melting point and gas chromatography for purity assessment. Discrepancies often arise from impurities or varying measurement conditions. Cross-referencing data from authoritative databases (e.g., PubChem, Reaxys) and replicating measurements under controlled conditions (e.g., inert atmosphere) can resolve inconsistencies .
Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their respective advantages in laboratory settings?
- Methodological Answer : Common methods include:
- Gabriel synthesis : Suitable for primary amines but requires hydrolysis steps.
- Reductive amination of pentanone : Efficient for secondary amines, using catalysts like Raney nickel .
- Hofmann rearrangement of valeramide : Yields high purity but involves hazardous reagents.
Selection depends on yield requirements, safety protocols, and equipment availability .
Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : The amine proton (δ 1.2–1.5 ppm) and methyl/methylene signals (δ 0.8–1.6 ppm) confirm backbone structure.
- ¹³C NMR : Carbons adjacent to the amine group (δ 35–45 ppm) distinguish secondary vs. primary amines.
- IR : N-H stretching (3300–3500 cm⁻¹) and bending (1600 cm⁻¹) verify amine functionality. Purity is assessed via absence of extraneous peaks .
Advanced Research Questions
Q. What experimental strategies can be implemented to investigate the stereochemical behavior of this compound, particularly regarding its potential optical activity?
- Methodological Answer : Despite its structure (CH₃CH₂CH(NH₂)CH₂CH₃), the central carbon may lack chirality due to symmetry. To confirm:
- Polarimetry : Measure optical rotation; a null result indicates no enantiomers.
- Chiral chromatography : Use a chiral stationary phase (e.g., cyclodextrin) to detect enantiomeric separation.
Computational modeling (DFT) can predict molecular symmetry and chirality .
Q. In kinetic studies involving this compound as a reactant, how should reaction conditions be optimized to minimize side reactions and improve yield?
- Methodological Answer :
- Temperature control : Lower temperatures (0–25°C) reduce decomposition of reactive intermediates.
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for amine activation.
Monitor progress via in-situ FTIR or GC-MS to identify side products early .
Q. How do solvent polarity and temperature variations affect the nucleophilic reactivity of this compound in substitution reactions, and what methodological approaches are recommended for such analyses?
- Methodological Answer :
- Solvent polarity : Use Kamlet-Taft parameters to correlate solvent effects. Higher polarity increases amine solubility but may reduce nucleophilicity in protic solvents.
- Temperature studies : Conduct Arrhenius plots (ln(k) vs. 1/T) to determine activation energy.
- Competitive kinetics : Compare reaction rates with reference amines (e.g., n-butylamine) under identical conditions. Statistical analysis (ANOVA) identifies significant variables .
Q. Data Contradiction Analysis
- Example : Conflicting solubility data in water (e.g., 1.2 g/100 mL vs. 0.8 g/100 mL) may stem from pH variations (amine protonation increases hydrophilicity). Re-evaluate solubility at controlled pH (e.g., buffered solutions) and document ionic strength .
Q. Experimental Design Considerations
Properties
IUPAC Name |
pentan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N/c1-3-5(6)4-2/h5H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPFFKCJENSZKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060662 | |
Record name | 3-Pentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
616-24-0 | |
Record name | 3-Pentanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=616-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pentanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pentanamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165575 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Pentanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Pentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethylpropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.520 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-PENTANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N2IT605HV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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